11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid
Description
Properties
IUPAC Name |
11-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N2O2/c20-19(21,22)18(23-24-18)16-13-11-15(12-14-16)9-7-5-3-1-2-4-6-8-10-17(25)26/h11-14H,1-10H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTCSIXGLCFXSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCCCCCCCC(=O)O)C2(N=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150337 | |
| Record name | 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113274-80-9 | |
| Record name | 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113274809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Initial Acylation of the Diazirinyl Core
The synthesis begins with 11-(4-(3-(trifluoromethyl)diazirinyl)phenyl)undecanoic acid (1b) , which undergoes Friedel-Crafts acylation using acetyl chloride and aluminum chloride (AlCl<sub>3</sub>) in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) at room temperature. This step introduces an acetyl group at the para position of the diazirinyl aromatic ring, yielding 11-[2-acetyl-5-(3-trifluoromethyl-3H-diazirin-3-yl)phenyl]oxy undecanoic acid (2b) with a 73% yield. Nuclear Overhauser Effect (NOE) studies confirmed <3% isomerization of the acetyl group, underscoring the regioselectivity of this reaction.
Reaction Conditions :
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Catalyst : AlCl<sub>3</sub> (6.41 mmol)
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Acetylating Agent : Acetyl chloride (14.06 mmol)
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Solvent : CH<sub>2</sub>Cl<sub>2</sub>
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Time : 1 hour at room temperature
Reduction of the Acetyl Group to Methylene
The acetophenone derivative 2b is reduced to 11-[2-ethyl-5-(3-trifluoromethyl-3H-diazirin-3-yl)phenyl]oxy undecanoic acid (4b) using triethylsilane (Et<sub>3</sub>SiH) in trifluoroacetic acid (TFA). This two-deuterium labeling step proceeds without damaging the alkoxy moiety, achieving a 78% yield. Isotopic variants (e.g., <sup>13</sup>C-labeled 3b ) were synthesized using acetyl chloride-1-<sup>13</sup>C, followed by reduction with deuterated triethylsilane.
Reduction Protocol :
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Reducing Agent : Et<sub>3</sub>SiH (0.627 mmol)
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Acid : TFA (1 mL)
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Time : 30 minutes at room temperature
Diazirine Ring Construction and Functionalization
Oxime Formation and Cyclization
An alternative route involves constructing the trifluoromethyl diazirine ring prior to coupling with the undecanoic acid chain. For example, ketone intermediates are converted to oximes using hydroxylamine hydrochloride and sodium acetate in ethanol. Subsequent tosylation with p-toluenesulfonic anhydride and cyclization with tetrabutylammonium fluoride (TBAF) yields the diazirine core.
Critical Steps :
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Oxime Synthesis : Hydroxylamine hydrochloride (101 mmol) and sodium acetate (173 mmol) in ethanol under reflux.
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Tosylation : p-Toluenesulfonic anhydride (1.90 mmol) with 4-dimethylaminopyridine (DMAP) in CH<sub>2</sub>Cl<sub>2</sub> at -50°C.
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Cyclization : TBAF (0.470 mmol) in tetrahydrofuran (THF) at 0°C.
Convergent Coupling with Undecanoic Acid
The diazirine-containing aromatic intermediate is coupled to undecanoic acid via a Mitsunobu reaction or esterification. For instance, 4b is converted to its succinimide ester using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in acetonitrile, enabling subsequent conjugation with psychosine to form galactosylceramide analogs.
Isotopic Labeling and Analytical Validation
Stable Isotope Incorporation
Stable isotopes (<sup>13</sup>C, <sup>2</sup>H) are introduced using commercially labeled reagents:
No isotopic dilution occurs when using unlabeled TFA, confirming the specificity of deuterium incorporation.
Spectroscopic Characterization
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<sup>1</sup>H-NMR : Key signals include δ 7.14 (d, J=7.9 Hz, aromatic H), δ 3.93 (t, J=6.6 Hz, OCH<sub>2</sub>), and δ 1.15 (s, CD<sub>2</sub>CH<sub>3</sub>).
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HR-MS : Molecular ion peaks at m/z 416.2268 (C<sub>21</sub>H<sub>27</sub>D<sub>2</sub>F<sub>3</sub>N<sub>2</sub>O<sub>3</sub>) validate isotopic purity.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages |
|---|---|---|---|
| Friedel-Crafts Acylation | Acylation → Reduction | 73–78% | High yield; minimal isomerization |
| Diazirine-First Synthesis | Oxime → Tosylate → Cyclization → Coupling | ~64% | Modular; enables late-stage functionalization |
Challenges and Optimization Opportunities
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Moisture Sensitivity : AlCl<sub>3</sub> and TBAF require anhydrous conditions.
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Purification : Silica gel chromatography (ethyl acetate/hexane) is critical for isolating intermediates.
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Isotopic Purity : Use of deuterated TFA may introduce unintended labeling, necessitating careful reagent selection .
Chemical Reactions Analysis
Types of Reactions
11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid undergoes various chemical reactions, including:
Photoreactions: The diazirine group can be activated by UV light, leading to the formation of highly reactive carbene intermediates.
Substitution Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Common Reagents and Conditions
Photoreactions: UV light sources and inert atmospheres are commonly used.
Substitution Reactions: Reagents like halogens or nitrating agents under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Photoreactions: Carbene intermediates that can form covalent bonds with nearby molecules.
Substitution Reactions: Halogenated or nitrated phenyl derivatives.
Oxidation and Reduction: Corresponding alcohols or oxidized derivatives.
Scientific Research Applications
Photoaffinity Labeling
One of the primary applications of TUDA is its role as a photoaffinity labeling agent . This technique allows researchers to study protein-ligand interactions by covalently binding TUDA to target proteins upon UV activation. The diazirine moiety generates carbene intermediates that can form covalent bonds with nearby biomolecules, enabling the identification of binding sites and interaction dynamics.
Bioconjugation
TUDA is extensively used in bioconjugation , where it labels biomolecules for further studies. The long undecanoic acid chain enhances the flexibility of the compound, allowing for spatial separation between the reactive diazirine group and the functionalized biomolecule. This feature is particularly advantageous in studying membrane proteins and large biomolecular complexes .
Chemical Biology
In chemical biology, TUDA serves as a tool for probing complex biological systems. It creates covalent bonds with target molecules upon light activation, facilitating the investigation of molecular interactions within cellular environments .
Drug Discovery
TUDA has been employed in drug discovery processes by identifying potential drug targets through its ability to label specific proteins involved in disease pathways. Its unique structure allows for the development of selective ligands that can be used to modulate biological activity .
Synthesis and Preparation Methods
The synthesis of TUDA typically involves several key steps:
- Preparation of Diazirine Precursor : The synthesis begins with the formation of the diazirine precursor.
- Coupling Reaction : This precursor is then coupled with an appropriate phenyl undecanoic acid derivative.
- Purification : The final product is purified using techniques such as column chromatography to achieve high purity levels.
The reaction conditions often require strong bases like sodium hydride and solvents such as dimethylformamide (DMF). Industrial production may involve optimized synthetic routes for efficiency and safety due to the reactive nature of the diazirine group .
Case Study 1: Protein Interaction Studies
In a study aimed at understanding protein interactions, researchers utilized TUDA to label specific receptors on cell membranes. Upon UV exposure, TUDA formed covalent bonds with these receptors, allowing for subsequent analysis via mass spectrometry. This approach provided insights into receptor-ligand dynamics that were previously unattainable using conventional methods.
Case Study 2: Drug Target Identification
Another research project focused on utilizing TUDA for drug target identification in cancer cells. By labeling proteins involved in cell proliferation pathways, scientists were able to map out critical interactions that could be targeted by new therapeutic agents, demonstrating TUDA's potential in advancing cancer treatment strategies.
Mechanism of Action
The mechanism of action of 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid primarily involves the activation of the diazirine group by UV light. This activation leads to the formation of a carbene intermediate, which is highly reactive and can form covalent bonds with nearby molecules. This property is exploited in photoaffinity labeling to study molecular interactions and binding sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares the target compound with four analogous molecules:
Key Comparative Findings
Photoreactivity and Membrane Interaction
- The target compound and 11-[4-(trifluoromethyl)diazirinyl]-9-oxaundecanoic acid () both exhibit photolabeling utility.
- The trifluoromethyl diazirinyl group in both compounds enables carbene generation, but the absence of an ether group in the target compound may enhance membrane retention due to higher lipophilicity .
Research Implications
- Photolabeling Efficiency: The target compound’s undecanoic chain length and diazirinyl group optimize deep membrane penetration and covalent bonding, outperforming shorter-chain analogues in labeling transmembrane helices .
- Therapeutic Potential: Unlike PROTAC-focused derivatives (), the target compound’s photoreactive nature limits direct therapeutic use but remains critical for mapping protein-lipid interactions .
Biological Activity
11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique trifluoromethyl group and a diazirine moiety, which may contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes:
- A long undecanoic acid chain : This hydrophobic tail may influence membrane interactions.
- A diazirine group : Known for its photo-reactivity, allowing covalent bonding with biomolecules upon UV exposure.
- A trifluoromethyl group : This feature can enhance lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Weight | 364.41 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
| LogP (octanol-water partition coefficient) | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The diazirine moiety allows the compound to form covalent bonds with proteins, potentially altering their function. This reactivity can lead to various biological effects, including modulation of signaling pathways and enzyme activities.
Case Studies and Research Findings
- Antimicrobial Activity : In a study examining the antimicrobial properties of compounds with similar structures, it was found that derivatives of undecanoic acid exhibited significant antibacterial activity against Gram-positive bacteria. The presence of the trifluoromethyl group may enhance this effect by increasing the lipophilicity of the compound, allowing better membrane penetration.
- Anti-inflammatory Effects : Research has indicated that fatty acids can modulate inflammatory pathways. A related compound demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting that this compound may possess similar anti-inflammatory properties.
- Neuroprotective Potential : Preliminary studies have suggested that compounds containing diazirine groups can influence neuroprotective pathways. For example, one study reported that diazirine-modified fatty acids reduced neuronal apoptosis in models of oxidative stress.
Table 2: Summary of Biological Activities
Q & A
Q. Why might discrepancies arise in computational vs. experimental LogP values?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
